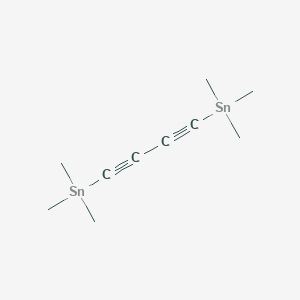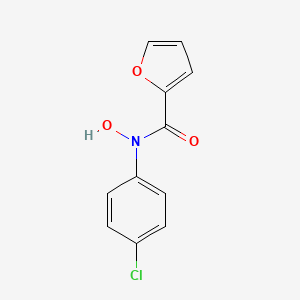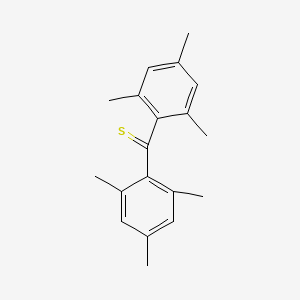
Dimesitylthioketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimesitylthioketone is an organosulfur compound characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O) found in conventional ketones. This compound is notable for its unique structural and electronic properties, which arise from the substitution of sulfur for oxygen. The presence of two mesityl groups (2,4,6-trimethylphenyl) attached to the thiocarbonyl carbon further enhances its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Dimesitylthioketone can be synthesized through several methods, including:
Thionation of Ketones: One common method involves the thionation of dimesityl ketone using reagents such as phosphorus pentasulfide or Lawesson’s reagent. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.
Hydrogen Sulfide Method: Another approach involves the reaction of dimesityl ketone with hydrogen sulfide gas in the presence of a catalyst such as hydrochloric acid.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory-scale methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
化学反应分析
Types of Reactions: Dimesitylthioketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thiol or hydrocarbon, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Thioethers, substituted thioketones.
科学研究应用
Dimesitylthioketone has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of sulfur-containing heterocycles and other organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and stability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical transformations.
作用机制
The mechanism of action of dimesitylthioketone involves its ability to interact with various molecular targets through its thiocarbonyl group. The sulfur atom in the thiocarbonyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The mesityl groups provide steric protection, enhancing the compound’s stability and reactivity.
相似化合物的比较
Thioacetone: The simplest thioketone, with a structure of CH3C(S)CH3.
Thiobenzophenone: A stable thioketone with two phenyl groups attached to the thiocarbonyl carbon.
Comparison:
Stability: Dimesitylthioketone is more stable than thioacetone due to the steric protection provided by the mesityl groups.
Reactivity: It is more reactive than thiobenzophenone because the mesityl groups enhance its ability to participate in various chemical reactions.
Applications: this compound has broader applications in research and industry compared to simpler thioketones due to its unique structural and electronic properties.
属性
CAS 编号 |
42496-08-2 |
|---|---|
分子式 |
C19H22S |
分子量 |
282.4 g/mol |
IUPAC 名称 |
bis(2,4,6-trimethylphenyl)methanethione |
InChI |
InChI=1S/C19H22S/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI 键 |
AGSQAIKGLVZRKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=S)C2=C(C=C(C=C2C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


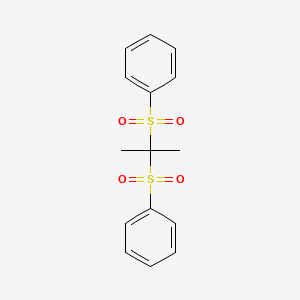
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
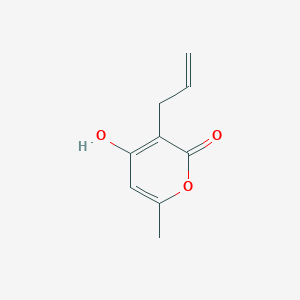
![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
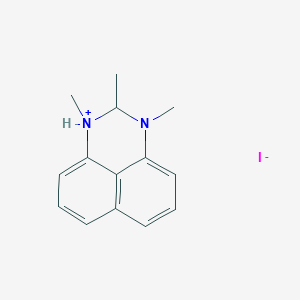
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
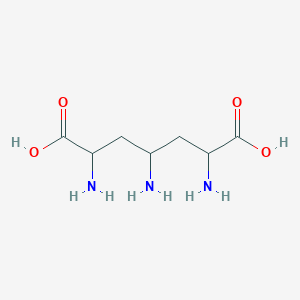
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
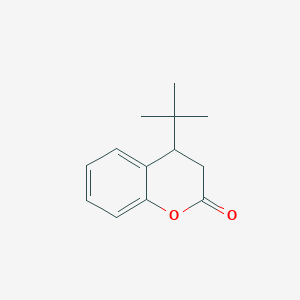
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
